2-Pyridinol,3-methoxy-,1-oxide(9CI)
CAS No.: 129999-93-5
Cat. No.: VC0236541
Molecular Formula: C6H7NO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129999-93-5 |
---|---|
Molecular Formula | C6H7NO3 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Classification
2-Pyridinol,3-methoxy-,1-oxide(9CI) is a functionalized pyridine derivative belonging to the broader family of N-oxide compounds. It features a pyridine ring with three key functional groups: a hydroxyl group at the 2-position, a methoxy group at the 3-position, and an N-oxide functionality. This structural arrangement contributes to its unique chemical properties and potential applications.
The compound is classified within the broader category of heterocyclic compounds, specifically those containing nitrogen. Its systematic nomenclature follows the 9th Collective Index (9CI) naming conventions established by Chemical Abstracts Service. Based on commercial classifications, it falls within several categories including chemical intermediates, pharmaceutical precursors, and agricultural compounds .
Physical and Chemical Properties
While specific physical property data for 2-Pyridinol,3-methoxy-,1-oxide(9CI) is limited in the available research, we can establish some parameters based on related compounds and standard chemical principles. The compound is typically available in solid form at standard temperature and pressure.
Structural Properties
The molecular structure of 2-Pyridinol,3-methoxy-,1-oxide(9CI) features a six-membered pyridine ring with three key functional groups that determine its reactivity:
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A hydroxyl (-OH) group at the 2-position
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A methoxy (-OCH3) group at the 3-position
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An N-oxide functionality (N→O) at the nitrogen
This specific arrangement of functional groups contributes to its chemical behavior, particularly in terms of hydrogen bonding capabilities and complex formation.
Identification Parameters
Based on available data, the compound can be characterized by the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 129999-93-5 |
Chemical Formula | C6H7NO3 (inferred) |
Purity Grade (Commercial) | 99.0% |
Physical State | Solid |
Standard Packaging | 25kg/Drum |
The compound falls within regulatory frameworks including REACH certification, suggesting compliance with European chemical regulations .
Related Compounds and Comparative Analysis
Understanding 2-Pyridinol,3-methoxy-,1-oxide(9CI) can be enhanced by examining structurally similar compounds. Several related pyridine N-oxide derivatives provide context for anticipating the properties of our target compound.
Comparison with 2-Pyridinol-1-oxide
2-Pyridinol-1-oxide (CAS: 13161-30-3) shares the core pyridinol N-oxide structure but lacks the methoxy substitution. This related compound has the following properties:
Property | 2-Pyridinol-1-oxide |
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Molecular Formula | C5H5NO2 |
Molecular Weight | 111.1 g/mol |
Melting Point | 147-152°C |
Boiling Point | 387.7±15.0°C (Predicted) |
Flash Point | 100°C |
Water Solubility | 331g/L |
LogP | -1.07 at 25°C |
2-Pyridinol-1-oxide is known for forming stable chelate complexes with transition metal ions, a property that may extend to our target compound as well .
Comparison with 3-Pyridinol-1-oxide
3-Pyridinol-1-oxide (CAS: 6602-28-4) represents another structural isomer relevant to our analysis:
Property | 3-Pyridinol-1-oxide |
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Molecular Formula | C5H5NO2 |
Molecular Weight | 111.099 g/mol |
Melting Point | 190-192°C |
Boiling Point | 387.7±15.0°C at 760 mmHg |
Density | 1.2±0.1 g/cm3 |
The positional isomerism between 2-pyridinol and 3-pyridinol derivatives results in distinct melting points and potentially different reactivity patterns .
Chemical Reactivity and Behavior
The reactivity of 2-Pyridinol,3-methoxy-,1-oxide(9CI) is governed by its three key functional groups, each contributing distinct chemical behaviors.
N-Oxide Reactivity
The N-oxide moiety typically exhibits:
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Oxygen-transfer capabilities in redox reactions
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Lewis base properties for coordination with metals
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Susceptibility to deoxygenation under reducing conditions
Hydroxyl and Methoxy Group Behavior
These functional groups contribute:
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Hydrogen bonding capabilities (hydroxyl group)
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Metal coordination potential (both groups can act as ligands)
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Sites for further functionalization through substitution or elimination reactions
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